molecular formula C27H56NO7P B1264959 1-Nonadecanoyl-sn-glycero-3-phosphocholine

1-Nonadecanoyl-sn-glycero-3-phosphocholine

Cat. No. B1264959
M. Wt: 537.7 g/mol
InChI Key: WYIMORDZGCUBAA-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-nonadecanoyl-sn-glycero-3-phosphocholine is a 1-O-acyl-sn-glycero-3-phosphocholine in which the acyl group is specified as nonadecanoyl. It is a lysophosphatidylcholine 19:0 and a 1-O-acyl-sn-glycero-3-phosphocholine. It derives from a nonadecanoic acid.

Scientific Research Applications

Physical Chemical Characteristics

1-Nonadecanoyl-sn-glycero-3-phosphocholine and its homologs have been explored for their physical chemical characteristics, particularly their critical micellar concentration. Using a variety of analytical techniques such as NMR and gas liquid chromatography, studies have focused on understanding the micellar behavior of these compounds. This research is crucial for comprehending their biological activities at molecular concentrations typically used in biological studies, where they are likely to be present as monomolecular species (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Effects on Exocrine Secretory Glands

Research has shown that certain derivatives of 1-Nonadecanoyl-sn-glycero-3-phosphocholine can significantly stimulate amylase release in exocrine secretory glands. The effects of these compounds on calcium and lipid metabolism have been compared to those of acetylcholine, indicating their potential use in understanding exocrine gland functions (Söling, Eibl, & Fest, 1984).

Interaction with Ion Channels

Studies have explored the interaction of certain phospholipids like 1-Nonadecanoyl-sn-glycero-3-phosphocholine with plasma membrane ion channels. This research is crucial for understanding the modulation of ion channel functions by these lipids, which has implications in areas like cancer research (Potier et al., 2011).

Role in Phospholipid Metabolism

Research has also focused on enzymes responsible for the metabolism of these phospholipids. For instance, the role of acetylhydrolase in hydrolyzing the acetate group from 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, which is critical for the biological activity of this compound, has been a subject of study (Blank, Lee, Fitzgerald, & Snyder, 1981).

Synthesis and Analysis Techniques

Advances in the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analysis have been critical. These studies provide insights into the chemical synthesis processes and analytical methods used for these phospholipids, contributing significantly to biochemical and pharmacological research (Wykle, Malone, & Snyder, 1980).

properties

Product Name

1-Nonadecanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C27H56NO7P

Molecular Weight

537.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H56NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-24-26(29)25-35-36(31,32)34-23-22-28(2,3)4/h26,29H,5-25H2,1-4H3/t26-/m1/s1

InChI Key

WYIMORDZGCUBAA-AREMUKBSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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